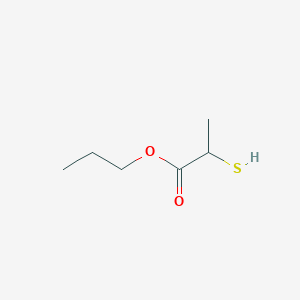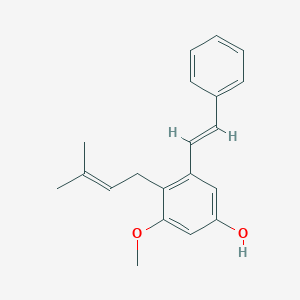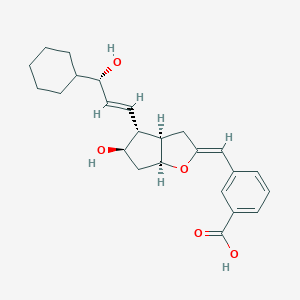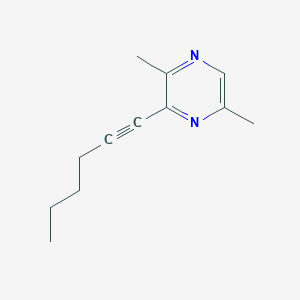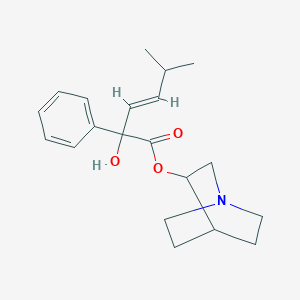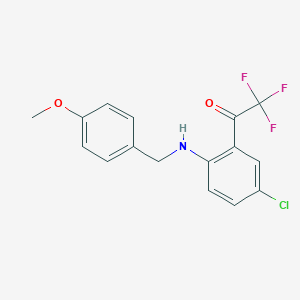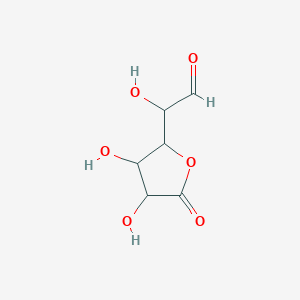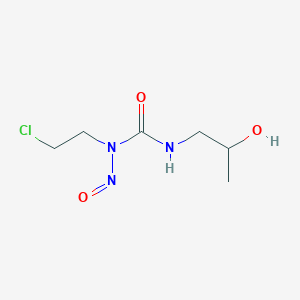
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea is a synthetic compound that has been studied for its potential use in cancer treatment. It is commonly referred to as NOC-7 and has been shown to have anti-tumor properties in various in vitro and in vivo models.
Mécanisme D'action
The mechanism of action of NOC-7 is not fully understood, but it is believed to involve the generation of nitric oxide (NO) in cancer cells. NO has been shown to have anti-tumor properties, including the inhibition of tumor cell growth and the induction of apoptosis. NOC-7 is thought to release NO in cancer cells, leading to its anti-tumor effects.
Effets Biochimiques Et Physiologiques
NOC-7 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth, the induction of apoptosis, and the generation of NO in cancer cells. In addition, NOC-7 has been shown to have antioxidant properties, which may contribute to its anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NOC-7 in lab experiments is its anti-tumor properties, which make it a promising candidate for cancer treatment. In addition, the synthesis of NOC-7 is relatively straightforward, which makes it accessible for researchers. However, one limitation of using NOC-7 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on NOC-7, including:
1. Further studies on the mechanism of action of NOC-7 to optimize its use in cancer treatment.
2. Studies on the pharmacokinetics and pharmacodynamics of NOC-7 to determine its optimal dosage and administration route.
3. Studies on the potential use of NOC-7 in combination with other anti-tumor agents to enhance its anti-tumor effects.
4. Studies on the potential use of NOC-7 in other diseases, such as inflammatory diseases and cardiovascular diseases.
5. Studies on the potential use of NOC-7 in drug delivery systems to enhance its bioavailability and efficacy.
In conclusion, NOC-7 is a synthetic compound that has shown promise as an anti-tumor agent in various in vitro and in vivo models. Its mechanism of action involves the generation of NO in cancer cells, leading to its anti-tumor effects. Further research is needed to fully understand its mechanism of action and optimize its use in cancer treatment.
Méthodes De Synthèse
The synthesis of NOC-7 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with potassium hydroxide, followed by the addition of 3-chloro-2-hydroxypropylamine and nitrous acid. The resulting product is then purified via recrystallization.
Applications De Recherche Scientifique
NOC-7 has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor properties in various in vitro and in vivo models, including breast cancer, lung cancer, and colon cancer. In addition, NOC-7 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Propriétés
Numéro CAS |
106612-15-1 |
|---|---|
Nom du produit |
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Formule moléculaire |
C6H12ClN3O3 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2-hydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O3/c1-5(11)4-8-6(12)10(9-13)3-2-7/h5,11H,2-4H2,1H3,(H,8,12) |
Clé InChI |
AJHUUBJNVIKBGO-UHFFFAOYSA-N |
SMILES |
CC(CNC(=O)N(CCCl)N=O)O |
SMILES canonique |
CC(CNC(=O)N(CCCl)N=O)O |
Synonymes |
1-NCHU 1-nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



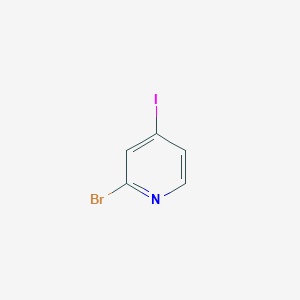
![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
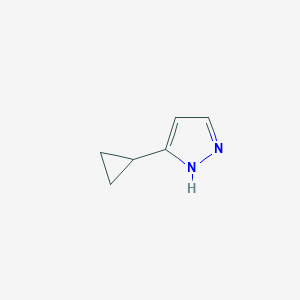

![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)

